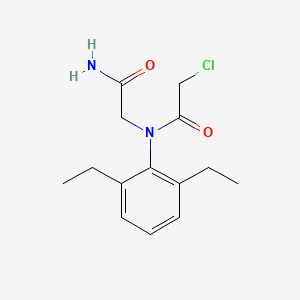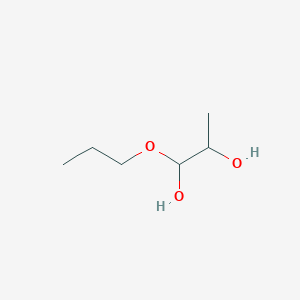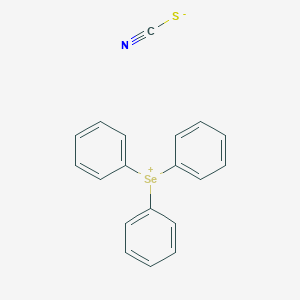![molecular formula C15H5N5O7 B14510339 1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one CAS No. 63757-73-3](/img/structure/B14510339.png)
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one is a nitrogen-containing heterocyclic compound This compound is notable for its unique structure, which includes three nitro groups and a fused indeno-quinoxaline system
Métodos De Preparación
The synthesis of 1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one typically involves the nitration of 11H-indeno[1,2-B]quinoxalin-11-one or its mono- or dinitro derivatives. The process can be summarized as follows :
Starting Material: 11H-indeno[1,2-B]quinoxalin-11-one.
Nitration: The compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Purification: The product is purified through recrystallization or chromatography to obtain the desired trinitro compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, sodium borohydride), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Photoconductors: The compound demonstrates excellent sensitization effects on organic photoconductors, making it useful in the development of electrophotographic materials.
Pharmaceuticals: Derivatives of this compound have potential pharmaceutical applications, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one can be compared with other similar compounds, such as:
11H-indeno[1,2-B]quinoxalin-11-one: The parent compound without nitro groups.
Mononitro and Dinitro Derivatives: Compounds with one or two nitro groups instead of three.
Other Nitro-Substituted Heterocycles: Compounds with similar structures but different heterocyclic systems.
The uniqueness of this compound lies in its trinitro substitution, which imparts distinct chemical and physical properties, making it particularly useful in photoconductors and other applications.
Propiedades
Número CAS |
63757-73-3 |
|---|---|
Fórmula molecular |
C15H5N5O7 |
Peso molecular |
367.23 g/mol |
Nombre IUPAC |
1,2,3-trinitroindeno[1,2-b]quinoxalin-11-one |
InChI |
InChI=1S/C15H5N5O7/c21-15-10-6(11-12(15)17-8-4-2-1-3-7(8)16-11)5-9(18(22)23)13(19(24)25)14(10)20(26)27/h1-5H |
Clave InChI |
FACCCDSMTJUAMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C4=CC(=C(C(=C4C(=O)C3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)



![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)







![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
